molecular formula C12H15N B14538875 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- CAS No. 62020-91-1

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl-

Cat. No.: B14538875
CAS No.: 62020-91-1
M. Wt: 173.25 g/mol
InChI Key: ZUXSKBHUXQOBPD-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes a dihydro-pyrrole ring with two methyl groups and a phenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity. The use of catalytic systems and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, fully saturated pyrrole derivatives, and various functionalized pyrrole compounds .

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62020-91-1

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-3,4-dihydropyrrole

InChI

InChI=1S/C12H15N/c1-12(2)9-8-11(13-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

ZUXSKBHUXQOBPD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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